molecular formula C₂₁H₂₅NO₃ B1148034 Desphenethyl-(E)-styrylpropafenone CAS No. 88308-22-9

Desphenethyl-(E)-styrylpropafenone

Cat. No. B1148034
CAS RN: 88308-22-9
M. Wt: 339.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves highly stereoselective methods, aiming for specific isomers due to their different biological activities or physical properties. For instance, the synthesis of (E)-droloxifene, a compound with similarities in the structural motif to Desphenethyl-(E)-styrylpropafenone, utilizes selective protection and the McMurry reaction for its stereoselective formation (Gauthier et al., 2000). These methods could potentially be adapted for the synthesis of Desphenethyl-(E)-styrylpropafenone, emphasizing the importance of achieving high stereoselectivity and purity in the final product.

Scientific Research Applications

Genetic Polymorphism and Drug Metabolism

Research has shown that genetic polymorphism in cytochrome P450 2D6 affects the metabolic activation and estrogen receptor activity of drugs like clomiphene, which shares structural similarities with tamoxifen, predominantly bioactivated by the polymorphic cytochrome P450 (CYP) 2D6. This study highlights the impact of genetic variation on the metabolism of drugs and their subsequent biological activities, suggesting a potential area of study for compounds like Desphenethyl-(E)-styrylpropafenone in understanding their metabolic pathways and interactions with genetic factors (Mürdter et al., 2012).

Oxidative Metabolism in Drug Design

Research into the oxidative metabolism of benzothiophene selective estrogen receptor modulators (SERMs), such as Raloxifene, demonstrates the importance of understanding the metabolic fate of chemical compounds. This study explores the structural modulation of oxidative metabolism in the design of improved SERMs, indicating the critical role of metabolism in enhancing bioavailability and potency, which could be relevant for the research and development of compounds like Desphenethyl-(E)-styrylpropafenone (Qin et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and effects.


properties

IUPAC Name

(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGHQQSGJSJCGH-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desphenethyl-(E)-styrylpropafenone

CAS RN

88308-22-9
Record name Desphenethyl-(E)-styrylpropafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088308229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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